1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one
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Overview
Description
1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one is a heterocyclic compound that features a fused pyrrolo[2,1-f][1,2,4]triazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyrrole with a triazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor in cancer research.
Medicine: Explored for its antiviral properties, particularly in the development of nucleoside analogs.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one exerts its effects often involves the inhibition of specific enzymes or proteins. For instance, in cancer research, it may act as a kinase inhibitor, blocking the activity of enzymes that promote cell proliferation . The molecular targets and pathways involved include various kinases and signaling pathways critical for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Avapritinib: A kinase inhibitor containing a similar pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug that also features a fused heterocyclic ring system.
Uniqueness
1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one is unique due to its specific structural features and the versatility of its applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(14)5-9-3-4-10-6-11-8(2)12-13(9)10/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGXPEUZMYFJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=C2CC(=O)C)C=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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